molecular formula C11H14F3O3P B1626207 Diethyl 4-(trifluoromethyl)phenylphosphonate CAS No. 77918-46-8

Diethyl 4-(trifluoromethyl)phenylphosphonate

Cat. No.: B1626207
CAS No.: 77918-46-8
M. Wt: 282.2 g/mol
InChI Key: MIYZNERMTGBMNK-UHFFFAOYSA-N
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Description

Diethyl 4-(trifluoromethyl)phenylphosphonate is an organophosphorus compound with the molecular formula C11H14F3O3P. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-(trifluoromethyl)phenylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the benzyl chloride, resulting in the formation of the desired phosphonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(trifluoromethyl)phenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phenylphosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 4-(trifluoromethyl)phenylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals.

Mechanism of Action

The mechanism by which diethyl 4-(trifluoromethyl)phenylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to active sites and inhibit enzymatic activity. The phosphonate group can mimic phosphate esters, making it a valuable tool in studying phosphorylation processes and enzyme kinetics.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phenylphosphonate
  • Diethyl 4-fluorophenylphosphonate
  • Diethyl 4-chlorophenylphosphonate

Uniqueness

Diethyl 4-(trifluoromethyl)phenylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its non-fluorinated counterparts. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable reagent in various chemical and biological applications.

Properties

IUPAC Name

1-diethoxyphosphoryl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYZNERMTGBMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C(F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464849
Record name Diethyl [4-(trifluoromethyl)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77918-46-8
Record name Diethyl P-[4-(trifluoromethyl)phenyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77918-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [4-(trifluoromethyl)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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